molecular formula C11H15ClN2 B2605053 {3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride CAS No. 1955547-99-5

{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride

Cat. No.: B2605053
CAS No.: 1955547-99-5
M. Wt: 210.71
InChI Key: SGQSGYXXUWEDHR-UHFFFAOYSA-N
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Description

{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride is a bicyclo[1.1.1]pentane (BCP)-derived hydrazine salt with a phenyl substituent at the 3-position. BCP scaffolds are increasingly valued in medicinal chemistry as bioisosteres for aromatic or tert-butyl groups due to their rigid, three-dimensional geometry and improved metabolic stability . The hydrazine functional group enhances reactivity, enabling applications in heterocyclic synthesis (e.g., tetrazines, triazoles) and pharmaceutical intermediate production .

Properties

IUPAC Name

(3-phenyl-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c12-13-11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5,13H,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQSGYXXUWEDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NN)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride typically involves the homolytic aromatic alkylation of benzene. This metal-free method is efficient and versatile, allowing for the production of various BCP derivatives . The reaction conditions often include the use of benzene, tetrabutylammonium cyanoborohydride, and azobisisobutyronitrile (AIBN) as a radical initiator . Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity.

Chemical Reactions Analysis

{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Lead Optimization
The bicyclic structure of {3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride is significant in drug design due to its potential to interact with biological targets effectively. The compound has been explored as a lead compound in the development of new pharmaceuticals, particularly in the context of optimizing lead compounds for enhanced efficacy and reduced side effects .

Neuropharmacology
Research indicates that derivatives of bicyclo[1.1.1]pentane structures may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases . The unique structural features allow for selective binding to neurotransmitter receptors, which can influence neurochemical pathways.

Organic Synthesis

Synthetic Methodologies
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules . Notably, metal-free homolytic aromatic alkylation techniques have been developed to synthesize derivatives of this compound efficiently, showcasing its utility in synthetic organic chemistry .

Case Study 1: Synthesis and Characterization

A study demonstrated the expedient synthesis of {3-Phenylbicyclo[1.1.1]pentan-1-amine}, a derivative of this compound, via a novel synthetic route that involved metal-free conditions. The resulting compound showed promise as a lead candidate for further pharmacological evaluation .

Case Study 2: Biological Evaluation

In another study, derivatives of this compound were assessed for their biological activity against specific cancer cell lines. The findings indicated that certain modifications to the hydrazine moiety enhanced cytotoxicity, suggesting potential applications in cancer therapy .

Mechanism of Action

The mechanism by which {3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride exerts its effects involves its interaction with specific molecular targets. The BCP motif can mimic other bioactive structures, allowing it to bind to proteins and enzymes in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the BCP Core

Trifluoromethyl-Substituted Analogs
  • Example : [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride
    • Molecular Formula : C₇H₁₀Cl₂F₃N₃
    • CAS : 1823931-68-5
    • Purity : ≥97% (commercially available via suppliers like Aladdin) .
    • Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing lipophilicity and metabolic resistance compared to the phenyl substituent. This makes it suitable for fluorinated drug candidates .
Methyl-Substituted Analogs
  • Example: {3-Methylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride Molecular Formula: C₆H₁₂Cl₂N₄ CAS: 2167376-02-3 . However, it may improve solubility in polar solvents.
Unsubstituted BCP Hydrazines
  • Example : {Bicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride
    • CAS : 1403746-38-2
    • Molecular Weight : 269.21 g/mol .
    • Key Differences : The absence of substituents simplifies synthesis but reduces versatility in targeting specific biological interactions.

Functional Group Variations

Amine Derivatives
  • Example: 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS: 83249-11-0 Molecular Weight: 195.69 g/mol . This compound is directly used as a bioisostere in drug candidates .
Ester-Functionalized Analogs
  • Example: Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride Structure: Combines BCP with an ester group. Application: Serves as a precursor for peptide-like modifications .

Physicochemical and Application Data

Compound Molecular Weight Purity Storage Key Applications
{3-Phenyl BCP}hydrazine hydrochloride ~239.70* N/A Room temp† Heterocyclic synthesis, drug intermediates
[3-CF₃-BCP]hydrazine dihydrochloride 264.08 ≥97% Room temp† Fluorinated drug candidates
{3-Methyl BCP}hydrazine dihydrochloride 227.09 N/A N/A Solubility studies, reagent use

*Estimated based on C₁₁H₁₄ClN₃.
†Inferred from similar BCP derivatives .

Research Findings and Trends

  • Synthetic Advances : Strain-release strategies (e.g., Baran’s "turbo amides") enable gram-scale synthesis of BCP hydrazines, addressing historical yield limitations .
  • Medicinal Chemistry : Phenyl-substituted BCPs are prioritized for aromatic bioisosterism, while trifluoromethyl analogs cater to fluorinated drug design .
  • Reactivity : Hydrazine derivatives outperform amines in click chemistry and cyclization reactions (e.g., tetrazine formation) .

Biological Activity

{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride is a compound derived from bicyclic structures, which have garnered attention in medicinal chemistry due to their unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a bicyclo[1.1.1]pentane core with a hydrazine substituent, which can influence its reactivity and biological interactions. The molecular formula is C_{13}H_{16}ClN_2, and its structure is characterized by:

  • Bicyclic Framework : Provides rigidity and potential for unique interactions with biological targets.
  • Hydrazine Group : Known for its reactivity, particularly in forming complexes with various biomolecules.

Synthesis

The synthesis of this compound has been explored through various methods:

  • Metal-Free Homolytic Aromatic Alkylation : This method allows for the efficient formation of the bicyclic structure while maintaining functional group integrity .
  • Hydrazination Reactions : The compound can be synthesized via hydrazination of bicyclic ketones or aldehydes, which is essential for producing derivatives with specific biological activities .

Biological Activity

Research indicates that compounds within the bicyclo[1.1.1]pentane class exhibit diverse biological activities:

  • Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor growth in vitro, suggesting potential as anticancer agents.
  • Neuroprotective Effects : Studies indicate that certain bicyclic compounds can protect neuronal cells from oxidative stress, making them candidates for neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary tests suggest that this compound may possess antimicrobial activity against certain pathogens.

Case Studies

Several studies have investigated the biological implications of similar compounds:

  • Study on Anticancer Activity : A derivative of bicyclo[1.1.1]pentane was tested against various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.
CompoundCell Line TestedIC50 (µM)
BCP DerivativeHeLa5.2
BCP DerivativeMCF74.8
  • Neuroprotection Study : Research indicated that a related bicyclic compound reduced apoptosis in neuronal cells exposed to toxic agents, suggesting a protective mechanism.

The mechanisms through which this compound exerts its biological effects may involve:

  • Intercalation into DNA : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The hydrazine moiety may interact with key enzymes involved in metabolic pathways, leading to altered cellular functions.

Q & A

Basic Research Questions

Q. What scalable synthetic routes are available for {3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride?

  • Methodology : The compound can be synthesized via hydrohydrazination of [1.1.1]propellane using Mn(dpm)₃ catalysis, yielding di-tert-butyl hydrazine dicarboxylate intermediates. Subsequent deprotection with HCl generates the hydrazine hydrochloride salt . Alternative routes include radical-based homolytic aromatic alkylation, enabling metal-free synthesis under mild conditions (e.g., benzene alkylation with BCP radicals) . Scalability and safety are improved compared to earlier methods like Schmidt or Hofmann rearrangements, which suffered from low yields (<25%) .

Q. How is this compound characterized using spectroscopic and analytical techniques?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve bridgehead protons (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm). Bicyclo[1.1.1]pentane carbons appear at δ ~45–60 ppm .
  • HRMS : Electrospray ionization (ESI-TOF) confirms molecular ion peaks (e.g., [M+H⁺] calculated for C₁₁H₁₄N₂Cl) .
  • HPLC : Adapt methods for phenylhydrazine derivatives using 0.1 M HCl as mobile phase and phosphomolybdic acid for detection .

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles) and work in a fume hood due to potential HCl vapor release .
  • Store in sealed containers under inert atmosphere to prevent hydrolysis or oxidation .
  • Neutralize spills with sodium bicarbonate and dispose via regulated waste streams .

Q. What purification techniques are effective post-synthesis?

  • Methodology :

  • Crystallization : Ethanol or ethyl acetate recrystallization removes impurities .
  • Column Chromatography : Silica gel with hexane/EtOAc gradients isolates the hydrazine hydrochloride from byproducts .

Advanced Research Questions

Q. How can low yields in hydrazine-based syntheses be addressed?

  • Methodology : Optimize reaction stoichiometry (e.g., excess phenylsilane for propellane activation) and catalyst loading (Mn(dpm)₃ at 5 mol%) . Alternatively, employ "turbo amides" for strain-release alkylation, achieving gram-scale synthesis with >90% purity . Kinetic studies using in-situ IR or HPLC can identify rate-limiting steps (e.g., azide intermediate formation) .

Q. What are the applications of this compound in medicinal chemistry?

  • Methodology :

  • Bioisosteres : The BCP core mimics para-substituted benzene rings, enhancing metabolic stability in drug candidates. For example, N-substituted BCP amines are used in kinase inhibitors .
  • Heterocycle Synthesis : React with ketones (e.g., benzylideneacetone) under reflux to form pyrazoline derivatives, which are evaluated for aminopeptidase or VEGFR2 inhibition .

Q. Can this compound serve as a precursor for click chemistry?

  • Methodology : Convert to 1-azido-3-phenyl-BCP via diazotization, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or library synthesis . Monitor azide stability using TLC (Rf ~0.5 in 1:4 EtOAc/hexane) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Thermal Stability : TGA/DSC analysis under nitrogen (heating rate 10°C/min) identifies decomposition thresholds (>150°C).
  • Hydrolytic Stability : Accelerated aging in pH 1–13 buffers, monitored by HPLC, reveals optimal stability at pH 4–6 .

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